molecular formula C8H12N2 B158106 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole CAS No. 1837-49-6

1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole

Cat. No. B158106
CAS RN: 1837-49-6
M. Wt: 136.19 g/mol
InChI Key: OBEFWOVHXQTYJK-UHFFFAOYSA-N
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Description

1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole is a compound that belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring .


Synthesis Analysis

The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole involves the condensation of acetoacetic esters with different aromatic aldehydes in the presence of methylamine . This results in the formation of cyclic β-keto esters .


Molecular Structure Analysis

The molecular structure of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole is represented by the formula C8H12N2 . The InChI code for this compound is 1S/C8H12N2/c1-10-6-9-7-4-2-3-5-8(7)10/h6H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole has a molecular weight of 136.2 . It is a solid at room temperature . The compound has a density of 1.14g/cm3 and a boiling point of 305ºC at 760 mmHg .

Scientific Research Applications

Immunomodulatory Agent

The benzimidazole derivative BMT-1 has been shown to act as an immunomodulatory agent by inhibiting the activity of H+/K±ATPases in activated T cells, leading to intracellular acidification and inhibition of T cell proliferation. This suggests that “1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole” could potentially have similar applications in modulating immune responses .

Antibacterial Agents

Benzimidazole compounds have been reported to possess potent antibacterial properties against various resistant organisms, including methicillin and vancomycin-resistant S. aureus. This indicates a potential application for “1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole” in developing new antibacterial agents .

Antifungal Agents

Novel benzofurans targeting fungal N-myristoyltransferase have been designed using a benzimidazole moiety as a core structure. This points towards another possible application of “1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole” in the synthesis of antifungal agents .

Pharmacological Profile

Benzimidazoles are known for their wide range of pharmacological profiles in biological and clinical studies. This broad application spectrum suggests that “1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole” may also be explored for various pharmacological uses .

Future Directions

Benzimidazole derivatives, including 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole, have been the subject of extensive research due to their diverse biological and clinical applications . Future research may focus on further exploring these applications and developing new synthesis methods for these compounds .

properties

IUPAC Name

1-methyl-4,5,6,7-tetrahydrobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-10-6-9-7-4-2-3-5-8(7)10/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEFWOVHXQTYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446312
Record name 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole

CAS RN

1837-49-6
Record name 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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